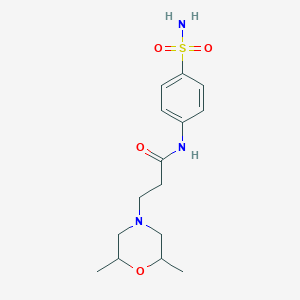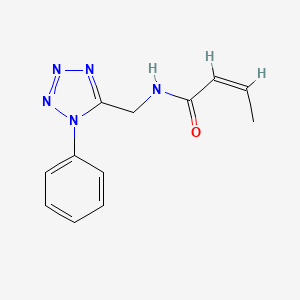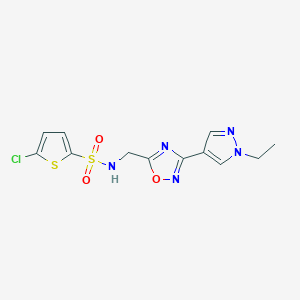
3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile is a heterocyclic compound that features both pyrazole and pyrazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its biological activity, and the pyrazine ring, known for its electronic properties, makes this compound a versatile scaffold for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrazine derivative in the presence of a base. The reaction conditions often include solvents such as acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .
化学反応の分析
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrazole or pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
科学的研究の応用
3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities.
作用機序
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The pyrazine ring’s electronic properties can influence the compound’s binding affinity and selectivity. These interactions can activate or inhibit biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine: Another pyrazole derivative with potential biological activity.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine: A related compound with similar structural features.
Uniqueness
3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile is unique due to the combination of pyrazole and pyrazine rings, which imparts distinct electronic and biological properties. This dual functionality makes it a versatile scaffold for further chemical modifications and applications in various fields .
特性
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-7-5-8(2)15(14-7)10-9(6-11)12-3-4-13-10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGMLSVLBHBPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B2511496.png)

![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/new.no-structure.jpg)

![4-[(6-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2511505.png)


![6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline](/img/structure/B2511511.png)

![3-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2511513.png)

![N-[(4-fluorophenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2511515.png)
![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B2511517.png)

